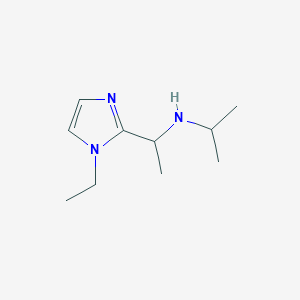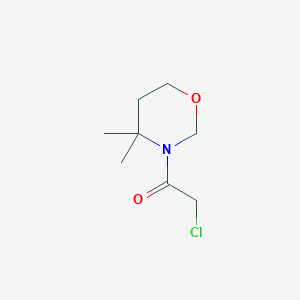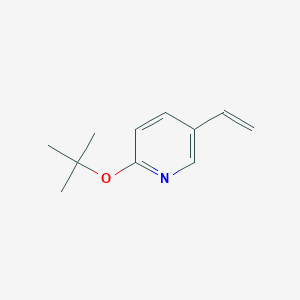
3-((2-Hydroxydodecyl)methylamino)propane-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((2-Hydroxydodecyl)methylamino)propane-1,2-diol is an organic compound with the molecular formula C16H35NO3 and a molecular weight of 289.45 g/mol . This compound features a hydroxyl group, a methylamino group, and a propane-1,2-diol backbone, making it a versatile molecule in various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Hydroxydodecyl)methylamino)propane-1,2-diol typically involves the reaction of 2-hydroxydodecylamine with glycidol under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes the purification of the final product through techniques such as distillation or crystallization to remove any impurities .
化学反应分析
Types of Reactions
3-((2-Hydroxydodecyl)methylamino)propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines .
科学研究应用
3-((2-Hydroxydodecyl)methylamino)propane-1,2-diol has a wide range of applications in scientific research:
作用机制
The mechanism of action of 3-((2-Hydroxydodecyl)methylamino)propane-1,2-diol involves its interaction with cellular membranes and proteins. The hydroxyl and amino groups allow it to form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. This compound can modulate membrane fluidity and permeability, affecting cellular signaling pathways and transport processes .
相似化合物的比较
Similar Compounds
3-(Methylamino)propane-1,2-diol: This compound has a similar structure but lacks the long hydrophobic dodecyl chain, making it less effective in membrane-related applications.
3-Dimethylamino-1,2-propanediol: This compound features a dimethylamino group instead of a methylamino group, which can alter its reactivity and interaction with biomolecules.
Uniqueness
3-((2-Hydroxydodecyl)methylamino)propane-1,2-diol is unique due to its combination of hydrophilic and hydrophobic properties, allowing it to interact with both aqueous and lipid environments. This dual functionality makes it particularly valuable in applications involving cell membranes and lipid-based systems .
属性
CAS 编号 |
60659-36-1 |
|---|---|
分子式 |
C16H35NO3 |
分子量 |
289.45 g/mol |
IUPAC 名称 |
3-[2-hydroxydodecyl(methyl)amino]propane-1,2-diol |
InChI |
InChI=1S/C16H35NO3/c1-3-4-5-6-7-8-9-10-11-15(19)12-17(2)13-16(20)14-18/h15-16,18-20H,3-14H2,1-2H3 |
InChI 键 |
PFGDHGPYLSLZQD-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCC(CN(C)CC(CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4-Methylpyridin-2-yl)amino]-1,3-thiazole-5-carbonitrile](/img/structure/B13960509.png)









![N-[5-(4-chlorophenyl)sulfanyl-6-methoxy-quinolin-8-yl]pentane-1,4-diamine](/img/structure/B13960581.png)
![5-[2-(Propan-2-ylidene)hydrazinyl]pyridine-2-carboxylic acid](/img/structure/B13960585.png)


